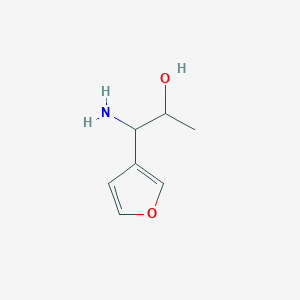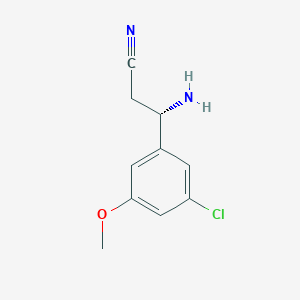
1-Amino-1-(3-furyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-(3-furyl)propan-2-OL is an organic compound with the molecular formula C7H11NO2 It is characterized by the presence of an amino group, a hydroxyl group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-1-(3-furyl)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 3-furylpropan-2-one with ammonia under controlled conditions to introduce the amino group. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under pressure. The use of continuous flow reactors is also explored to enhance efficiency and yield. The final product is purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-1-(3-furyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenating agents like thionyl chloride (SOCl2) are used to introduce halides.
Major Products Formed:
Oxidation: Formation of 1-(3-furyl)propan-2-one.
Reduction: Formation of 1-amino-1-(tetrahydrofuran-3-yl)propan-2-OL.
Substitution: Formation of 1-amino-1-(3-furyl)propan-2-chloride.
Aplicaciones Científicas De Investigación
1-Amino-1-(3-furyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1-Amino-1-(3-furyl)propan-2-OL exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate enzyme activity and influence cellular pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
1-Aminopropan-2-ol: Similar structure but lacks the furan ring.
3-Dimethylamino-1-propanol: Contains a dimethylamino group instead of a primary amino group.
1-Amino-2-propanol: Similar backbone but different functional groups.
Uniqueness: 1-Amino-1-(3-furyl)propan-2-OL is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and biological activity. The combination of the amino and hydroxyl groups with the furan ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
1-amino-1-(furan-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(8)6-2-3-10-4-6/h2-5,7,9H,8H2,1H3 |
Clave InChI |
HBCPEGFGJUTWNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=COC=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052155.png)










